

Structure-Activity Relationship of Quinazoline Analogs with C-6 Modifications: A Comparative Guide

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Compound of Interest

Compound Name: *Quinazoline-6-carbaldehyde*

Cat. No.: *B1322219*

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The quinazoline scaffold is a cornerstone in the development of targeted cancer therapies, most notably as inhibitors of epidermal growth factor receptor (EGFR) and vascular endothelial growth factor receptor 2 (VEGFR-2) tyrosine kinases. While extensive research has focused on substitutions at the 4-, 5-, 7-, and 8-positions of the quinazoline ring, the structure-activity relationship (SAR) of modifications at the 6-position remains an area of active investigation. This guide provides a comparative analysis of quinazoline analogs with various substitutions at the C-6 position, with a particular focus on derivatives that can be synthetically accessed from a **quinazoline-6-carbaldehyde** intermediate, such as Schiff bases, amides, and alkynes.

While a dedicated, comprehensive study on a series of **quinazoline-6-carbaldehyde** analogs was not identified in the current literature, this guide consolidates data from several studies on C-6 substituted quinazolines to elucidate key SAR trends. The presented data will aid researchers in the rational design of novel and potent quinazoline-based kinase inhibitors.

Comparative Analysis of Biological Activity

The following tables summarize the in vitro inhibitory activities of various C-6 substituted quinazoline analogs against key cancer-related kinases (EGFR and VEGFR-2) and their cytotoxic effects on different cancer cell lines.

Table 1: EGFR and VEGFR-2 Kinase Inhibitory Activity of C-6 Substituted Quinazoline Analogs

Compound ID	C-6 Substituent	Target Kinase	IC50 (nM)	Reference Compound	IC50 (nM)
Series A: 6-Benzamide Derivatives					
Compound 23	p-nitro-fluorobenzamide	EGFR	5	Gefitinib	-
Series B: 6-Alkynyl Derivatives					
Compound 5e	6-hydroxypropynyl	EGFR	14	Gefitinib	39
Series C: 6-Arylureido Derivatives					
Compound 7i	6-(3-(trifluoromethyl)phenyl)ureido	EGFR	17.32	Gefitinib	25.42
Erlotinib	33.25				
Series D: 6-Bromo-2-(pyridin-3-yl)-4-substituted Quinazolines					
Compound 21	4-bromo-phenylethylidene-hydrazinyl	EGFRwt	46.1	Lapatinib	53.1

Note: Data is compiled from multiple sources and experimental conditions may vary.

Table 2: Cytotoxic Activity (IC50 in μ M) of C-6 Substituted Quinazoline Analogs against Various Cancer Cell Lines

Compound ID	C-6 Substituent	A549 (Lung)	HT-29 (Colon)	MCF-7 (Breast)	HepG2 (Liver)	PC-3 (Prostate)	Reference Drug (IC50 in µM)
Series C: 6-Arylureido Derivatives							
Compound 7i	6-(3-(trifluoromethyl)phenylureido)	2.25	1.72	2.81	-	-	Gefitinib: >50 (A549), >50 (HT-29), >50 (MCF-7)
Quinazolinone Schiff Bases							
Compound 4d	6,8-dichloro, 3-(4-nitrobenzylideneamino)	-	>100	>100	-	-	Erlotinib: (variable)
Compound 4e	6,8-dichloro, 3-(2-nitrobenzylideneamino)	-	>100	>100	-	-	Erlotinib: (variable)

Note: Data is compiled from multiple sources and experimental conditions may vary. Direct comparison of IC₅₀ values should be made with caution.

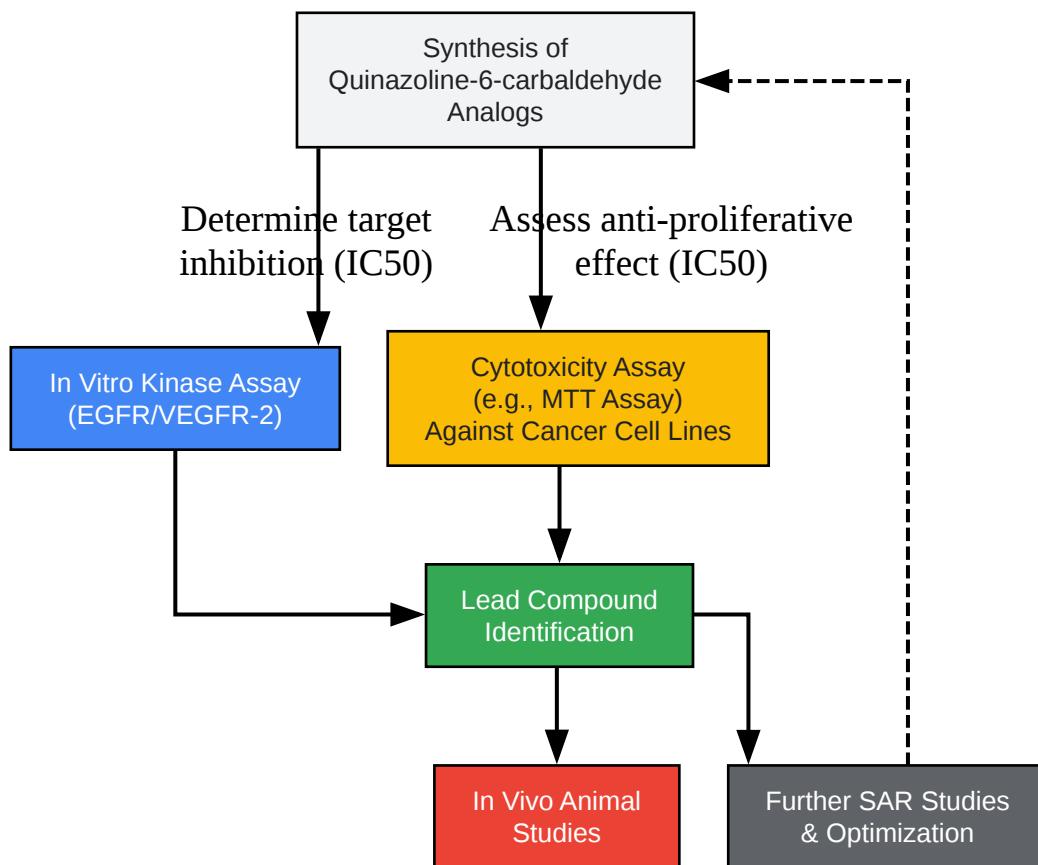
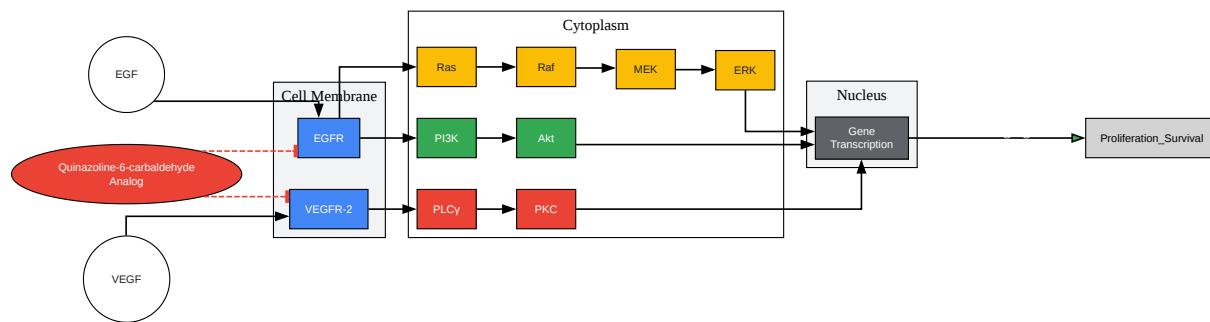
Key Structure-Activity Relationship (SAR) Insights

Based on the available data, several key SAR trends for C-6 substituted quinazoline analogs can be summarized:

- Nature of the C-6 Substituent: The electronic and steric properties of the substituent at the 6-position significantly influence the inhibitory activity.
 - Electron-withdrawing groups on a benzamide moiety at C-6, such as a nitro group, appear to be favorable for EGFR inhibition.
 - The introduction of an alkynyl group at the C-6 position has been shown to yield potent EGFR inhibitors. The presence of a terminal hydroxyl group on the alkyne chain can further enhance activity.
 - Arylureido moieties at the C-6 position have demonstrated potent anti-proliferative activities against various cancer cell lines, with the substitution pattern on the aryl ring playing a crucial role.
 - For Schiff base derivatives of quinazolinones, substitutions on the phenyl ring of the benzylideneamino moiety impact cytotoxicity, with nitro groups showing some activity at higher concentrations. The presence of halogens at the 6 and 8 positions of the quinazoline core also appears to be important for the activity of these Schiff bases.
- The 4-Anilino Moiety: The substitution pattern on the 4-anilino group remains a critical determinant of activity and selectivity, working in concert with the C-6 substituent.

Signaling Pathways and Experimental Workflows

The development of quinazoline-based kinase inhibitors targets key signaling pathways implicated in cancer cell proliferation, survival, and angiogenesis.



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